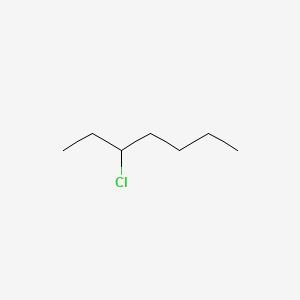

3-Chloroheptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloroheptane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Probes

Research has explored the potential of 3-chloroheptane as a biochemical probe to study biological systems. Its ability to interact with enzymes and receptors through hydrogen bonding and halogen interactions makes it a candidate for investigating cellular processes and pathways.

Toxicity Studies

A study on chlorinated alkanes, including this compound, has been conducted to assess their cytotoxicity using quantitative structure-activity relationship (QSAR) models. The research indicated that compounds with a greater number of carbon atoms tend to exhibit better predictive activity regarding toxicity:

| Compound | log EC50 (Predicted) | Dipole Moment (D) | Number of Carbons |

|---|---|---|---|

| This compound | 1.85 | 2.00 | 7 |

| 1-Chlorohexane | 2.24 | 2.01 | 6 |

| 1-Bromopentane | 2.30 | 1.96 | 5 |

Medical Research

Therapeutic Potential

The compound is under investigation for its potential therapeutic properties, particularly as a precursor for drug development. Its structural characteristics allow for modifications that could lead to new pharmaceutical agents.

Case Study: Antitumor Drug Synthesis

In the synthesis of antitumor drugs, halogenated compounds like this compound have been highlighted for their role in creating specific molecular architectures necessary for biological activity.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties make it suitable for applications where other chlorinated compounds may not be effective.

Environmental Considerations

As with many chlorinated solvents, the environmental impact and safety measures associated with handling and disposing of this compound are critical considerations in its industrial use.

Análisis De Reacciones Químicas

Isomerization Reactions

3-Chloroheptane undergoes thermal isomerization, with equilibrium studies revealing energy differences between structural isomers:

| Reaction Type | ΔᵣH° (kJ/mol) | Phase | Method | Reference |

|---|---|---|---|---|

| C₇H₁₅Cl → C₇H₁₅Cl (isomerization) | -0.23 ± 0.10 | Gas phase | Eqk | |

| C₇H₁₅Cl → C₇H₁₅Cl (isomerization) | +0.15 | Liquid phase | Ciso |

-

Key Insight : The gas-phase reaction is slightly exothermic, while the liquid-phase process is endothermic, indicating solvent effects on thermodynamic stability .

Nucleophilic Substitution (Sₙ2)

As a secondary alkyl chloride, this compound participates in Sₙ2 reactions, albeit with moderate steric hindrance. Nucleophilicity trends for such reactions follow:

HO⁻ > CH₃O⁻ > CN⁻ > I⁻ > Br⁻ > Cl⁻ > CH₃CO₂⁻ > NH₃ > H₂O .

Example Reaction :

This compound + OH−→3-Heptanol + Cl−

-

Limitation : Steric hindrance from the heptane chain reduces reaction rates compared to primary alkyl halides .

Elimination Reactions (E2)

Under γ-irradiation or basic conditions, this compound undergoes dehydrohalogenation to form alkenes. A study in mixed alkane systems reported:

| Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| γ-irradiation at 77 K | 2-Heptene, 3-Heptene, Heptane | Trace | |

| Base-induced dehydrohalogenation | Predominantly 2- and 3-Heptene | Variable |

Radical-Mediated Reactions

In radical chain processes, this compound forms via hydrogen abstraction or decarboxylation:

Solid-State Chlorodecarboxylation

Reaction of n-heptanoic acid (C₆H₁₃COOH) with Pb(OAc)₄ and KCl yields this compound :

C₆H₁₃COOHPb(OAc)₄, KClC₇H₁₅Cl

Radical Disproportionation

During γ-irradiation of heptane-2-chlorohexane systems, radical transfer generates chloroheptanes :

C₇H₁₆ + Cl−→C₇H₁₅Cl + H−

Propiedades

Número CAS |

999-52-0 |

|---|---|

Fórmula molecular |

C7H15Cl |

Peso molecular |

134.65 g/mol |

Nombre IUPAC |

3-chloroheptane |

InChI |

InChI=1S/C7H15Cl/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3 |

Clave InChI |

DMKNOEJJJSHSML-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)Cl |

SMILES canónico |

CCCCC(CC)Cl |

Key on ui other cas no. |

999-52-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.